Methyl 2-bromo-2-(2-bromophenyl)acetate
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Overview
Description
Methyl 2-bromo-2-(2-bromophenyl)acetate: is an organic compound with the molecular formula C9H9BrO2. It is a derivative of acetic acid where the hydrogen atoms are substituted with bromine and phenyl groups. This compound is often used in organic synthesis due to its reactivity and ability to form various derivatives.
Mechanism of Action
Target of Action
Methyl 2-bromo-2-(2-bromophenyl)acetate is a chemical compound used as a reagent in the synthesis of various pharmaceutical drugs .
Mode of Action
It’s structurally related to methyl bromoacetate, which is known to be an alkylating agent . Alkylating agents work by adding an alkyl group to the guanine base of the DNA molecule, preventing the strands of the DNA from uncoiling and separating. This makes it impossible for the cells to replicate .
Biochemical Pathways
This compound is used in the synthesis of 2,3,3a,12b-Tetradehydro Asenapine . Asenapine is a combined serotonin (5HT2) and dopamine (D2) receptor antagonist .
Result of Action
As a reagent in the synthesis of pharmaceutical drugs, it contributes to the therapeutic effects of these drugs .
Biochemical Analysis
Cellular Effects
It is known that bromoacetates can be toxic by ingestion and inhalation, and can also irritate the skin and eyes .
Molecular Mechanism
It is known that bromoacetates can react with conjugated bases to produce alkylated carbene complexes .
Temporal Effects in Laboratory Settings
It is known that bromoacetates can be toxic by ingestion and inhalation, and can also irritate the skin and eyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-bromo-2-(2-bromophenyl)acetate can be synthesized through the bromination of methyl 2-phenylacetate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-bromo-2-(2-bromophenyl)acetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-).
Reduction: The compound can be reduced to form methyl 2-phenylacetate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Reduction: Conducted in anhydrous conditions to prevent the decomposition of the reducing agent.
Oxidation: Performed in aqueous or organic solvents depending on the oxidizing agent used.
Major Products:
Nucleophilic Substitution: Produces derivatives such as methyl 2-hydroxy-2-(2-bromophenyl)acetate.
Reduction: Yields methyl 2-phenylacetate.
Oxidation: Forms 2-bromo-2-(2-bromophenyl)acetic acid.
Scientific Research Applications
Methyl 2-bromo-2-(2-bromophenyl)acetate is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Methyl 2-bromoacetate: Similar in structure but lacks the phenyl group, making it less stable and less reactive in certain reactions.
Ethyl 2-bromo-2-(2-bromophenyl)acetate: An ethyl ester analog with similar reactivity but different physical properties.
Phenylmagnesium bromide: A Grignard reagent used in similar types of reactions but with different reactivity and applications.
Uniqueness: Methyl 2-bromo-2-(2-bromophenyl)acetate is unique due to the presence of both bromine and phenyl groups, which enhance its reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific research applications.
Properties
IUPAC Name |
methyl 2-bromo-2-(2-bromophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMMSUIICCIPQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43063-97-4 |
Source
|
Record name | methyl 2-bromo-2-(2-bromophenyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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